
1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
準備方法
The synthesis of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the core benzodiazepine structure, which can be derived from various starting materials such as o-phenylenediamine and benzoyl chloride.
Bromination: The introduction of the bromobenzyl group is achieved through a bromination reaction. This involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The final step involves cyclization to form the benzodiazepine ring. This can be achieved through various methods, including the use of acid or base catalysts to facilitate the ring closure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and other advanced techniques to ensure consistency and scalability.
化学反応の分析
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Cyclization and Ring-Opening: The benzodiazepine ring can undergo cyclization and ring-opening reactions, depending on the reagents and conditions used. These reactions can lead to the formation of various derivatives with different pharmacological properties.
科学的研究の応用
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of benzodiazepines on various biological systems. It can serve as a model compound to investigate the binding affinity and activity of benzodiazepine receptors.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers explore its efficacy and safety in treating conditions like anxiety, epilepsy, and muscle spasms.
Industry: In the pharmaceutical industry, the compound can be used in the development of new drugs. Its unique properties may lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
作用機序
The mechanism of action of 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system:
Binding to Receptors: The compound binds to benzodiazepine receptors in the brain, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the nervous system.
Molecular Targets: The primary molecular targets are the GABA-A receptors, which play a crucial role in regulating neuronal excitability. By modulating these receptors, the compound can induce sedative, anxiolytic, and anticonvulsant effects.
Pathways Involved: The activation of GABA-A receptors leads to the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal activity. This mechanism underlies the compound’s therapeutic effects in conditions like anxiety and epilepsy.
類似化合物との比較
1-(3-Bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine derivatives:
Diazepam: Diazepam is a well-known benzodiazepine with similar anxiolytic and sedative properties. the presence of the bromobenzyl group in this compound may confer different pharmacokinetic and pharmacodynamic properties.
Lorazepam: Lorazepam is another benzodiazepine used for its anxiolytic and anticonvulsant effects. The structural differences between lorazepam and this compound can lead to variations in their receptor binding affinities and therapeutic profiles.
Clonazepam: Clonazepam is primarily used for its anticonvulsant properties. The unique structure of this compound may offer advantages in terms of selectivity and potency for specific receptor subtypes.
生物活性
1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure, characterized by a bromobenzyl group and a phenyl moiety, suggests potential pharmacological activities. This article explores its biological activity, particularly its anticonvulsant properties, mechanisms of action, and comparative analysis with other benzodiazepines.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C15H11BrN2O |
Molecular Weight | 315.165 g/mol |
IUPAC Name | 7-Bromo-5-phenyl-1,3-dihydro-1H-1,4-benzodiazepin-2-one |
SMILES | BrC1=CC2=C(NC(=O)CN=C2C3=CC=CC=C3)C=C1 |
Benzodiazepines primarily exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's action in the central nervous system. The presence of the bromine atom at the 3-position of the benzyl group may enhance binding affinity to these receptors, potentially leading to improved therapeutic efficacy compared to other derivatives in its class.
Anticonvulsant Properties
Preliminary studies suggest that this compound exhibits significant anticonvulsant properties. In vitro assays and molecular docking simulations have indicated that this compound interacts effectively with GABA_A receptors, which is critical for its potential use in treating seizure disorders.
Comparative Analysis with Other Benzodiazepines
The biological activity of this compound can be compared with other well-known benzodiazepines:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Diazepam | 7-Chloro derivative | Widely used anxiolytic |
Nitrazepam | 7-Nitro derivative | Potent sedative with anticonvulsant properties |
Clonazepam | 7-Chloro derivative with nitro group | Effective for seizure disorders |
Lorazepam | No substitutions on benzene ring | Shorter half-life compared to others |
The unique presence of a bromobenzyl group in our compound may confer distinct biological properties that warrant further investigation.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in the body. These studies typically assess absorption, distribution, metabolism, and excretion (ADME) profiles. Early research indicates favorable pharmacokinetic properties that may enhance its therapeutic potential.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential:
- In Vitro Studies : Assays have demonstrated that this compound displays a significant reduction in seizure activity in animal models when compared to control groups treated with saline.
- Molecular Docking Studies : These studies suggest that the compound has a higher binding affinity for GABA_A receptors than some traditional benzodiazepines like diazepam and lorazepam. This could imply a stronger therapeutic effect at lower doses.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O/c23-18-10-6-7-16(13-18)15-25-20-12-5-4-11-19(20)22(24-14-21(25)26)17-8-2-1-3-9-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOUMOWPSWOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。